molecular formula C18H19N3O2S B2849807 1-(4-cyclohexylbenzenesulfonyl)-1H-1,2,3-benzotriazole CAS No. 946378-61-6

1-(4-cyclohexylbenzenesulfonyl)-1H-1,2,3-benzotriazole

Cat. No.: B2849807
CAS No.: 946378-61-6
M. Wt: 341.43
InChI Key: SHTLGNVKLJJWDA-UHFFFAOYSA-N
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Description

1-(4-Cyclohexylbenzenesulfonyl)-1H-1,2,3-benzotriazole is a sulfonated benzotriazole derivative characterized by a cyclohexyl-substituted benzenesulfonyl group attached to the nitrogen atom of the benzotriazole ring. This compound belongs to a class of heterocyclic molecules widely studied for their applications in organic synthesis, medicinal chemistry, and materials science. The sulfonyl group enhances electrophilicity, enabling reactivity with nucleophiles, while the bulky cyclohexyl substituent may influence steric effects, solubility, and crystalline packing .

Properties

IUPAC Name

1-(4-cyclohexylphenyl)sulfonylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-24(23,21-18-9-5-4-8-17(18)19-20-21)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTLGNVKLJJWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-cyclohexylbenzenesulfonyl)-1H-1,2,3-benzotriazole typically involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with 1H-benzo[d][1,2,3]triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Cyclohexylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzo[d][1,2,3]triazole derivatives.

Scientific Research Applications

1-((4-Cyclohexylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(4-cyclohexylbenzenesulfonyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the benzo[d][1,2,3]triazole ring can interact with nucleic acids, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent Melting Point (°C) Key Applications/Reactivity References
1-(p-Toluenesulfonyl)-1H-1,2,3-benzotriazole p-Tolylsulfonyl Not reported Acyl transfer agent, amide synthesis
1-(Methanesulfonyl)-1H-1,2,3-benzotriazole Methylsulfonyl Not reported Source of benzotriazolyl anion
1-(4-Butoxyphenylsulfonyl)-1H-benzotriazole 4-Butoxyphenylsulfonyl Not reported Intermediate in organic synthesis
1-(3-Chloropropyl)-1H-benzotriazole 3-Chloropropyl 167–169 Antifungal/antimicrobial agents
1-(4-Chlorobutyl)-1H-benzotriazole 4-Chlorobutyl Not reported Halogenated alkyl derivatives
Reactivity and Stability
  • Sulfonated Derivatives :
    The sulfonyl group in 1-(4-cyclohexylbenzenesulfonyl)-1H-benzotriazole is expected to enhance electrophilicity at the triazole ring, similar to 1-(p-toluenesulfonyl)-1H-benzotriazole, which reacts with carboxylic acids to form acylated products . The cyclohexyl group may reduce solubility in polar solvents compared to methyl or tolyl derivatives but improve thermal stability due to steric hindrance .
  • Halogenated Derivatives :
    Compounds like 1-(3-chloropropyl)-1H-benzotriazole (melting point 167–169°C) exhibit bioactivity against protozoal infections, suggesting that bulky substituents (e.g., cyclohexyl) could modulate biological activity through lipophilicity and membrane permeability .
Spectroscopic and Crystallographic Data
  • NMR Trends :
    In 1-(3-chloropropyl)-1H-benzotriazole, the benzotriazole aromatic protons resonate at δ = 7.93–7.34 ppm, while the imidazole CH appears at δ = 7.66 ppm . The cyclohexyl group in the target compound would likely cause upfield shifts for adjacent protons due to shielding effects.
  • Crystal Packing: Sulfonated benzotriazoles like 1-(methanesulfonyl)-1H-benzotriazole exhibit planar triazole rings with localized N–N bonds (N1–N2 = 1.389 Å, N3–N2 = 1.288 Å) .

Biological Activity

1-(4-Cyclohexylbenzenesulfonyl)-1H-1,2,3-benzotriazole is a compound that belongs to the benzotriazole family, which has garnered attention for its diverse biological activities. This article will explore the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Properties

Research has demonstrated that various benzotriazole derivatives exhibit significant antimicrobial activity. A study conducted on a series of benzotriazole compounds indicated that this compound showed promising results against several bacterial strains. The compound was tested against Escherichia coli, Bacillus subtilis, and Pseudomonas fluorescens, revealing moderate antibacterial effects with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 50 μg/mL .

The mechanisms underlying the antimicrobial activity of benzotriazoles are primarily attributed to their ability to disrupt bacterial cell membranes and inhibit nucleic acid synthesis. The bulky hydrophobic groups present in these compounds enhance their interaction with lipid membranes, leading to increased permeability and cell lysis . Furthermore, studies have shown that the introduction of electron-withdrawing groups on the benzotriazole ring can significantly enhance antimicrobial potency .

Case Study 1: Antiparasitic Activity

In addition to antibacterial properties, this compound has been evaluated for its antiparasitic activity. A study focused on its effects on Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated dose-dependent growth inhibition against epimastigotes and trypomastigotes. At a concentration of 50 μg/mL, it achieved a 95% reduction in trypomastigote viability compared to only 21% for the reference compound .

Case Study 2: Anti-inflammatory Effects

Another aspect of the biological activity of this compound includes its anti-inflammatory properties. Compounds within the benzotriazole class have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This could suggest potential applications in treating inflammatory diseases.

Comparative Data Table

Activity TypeCompoundMIC (μg/mL)Reference
Antibacterial1-(4-Cyclohexylbenzenesulfonyl)-BTA12.5 - 50
Antiparasitic1-(4-Cyclohexylbenzenesulfonyl)-BTAEffective at 50 μg/mL
Anti-inflammatoryVarious BenzotriazolesVariable

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